Product packaging for 6-Nitropyren-2-OL(Cat. No.:CAS No. 113737-32-9)

6-Nitropyren-2-OL

Cat. No.: B14313625
CAS No.: 113737-32-9
M. Wt: 263.25 g/mol
InChI Key: JZAOZQLOYCDODR-UHFFFAOYSA-N
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Description

6-Nitropyren-2-OL is a polycyclic aromatic compound in which a nitro group and a hydroxyl group are attached to the pyrene scaffold. This structure makes it a valuable intermediate in organic synthesis and materials science research. It is often investigated for its potential application in the development of fluorescent probes, organic semiconductors, and as a precursor for more complex chemical entities. As a nitro-aromatic compound, it may also serve as a model substrate in environmental remediation studies. This product is intended for research and development purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for personal use. Always refer to the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO3 B14313625 6-Nitropyren-2-OL CAS No. 113737-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113737-32-9

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

6-nitropyren-2-ol

InChI

InChI=1S/C16H9NO3/c18-12-7-10-2-1-9-4-6-14(17(19)20)13-5-3-11(8-12)15(10)16(9)13/h1-8,18H

InChI Key

JZAOZQLOYCDODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])O

Origin of Product

United States

Formation and Environmental Occurrence of 6 Nitropyren 2 Ol

Abiotic Formation Pathways of 6-Nitropyren-2-OL

Abiotic formation refers to the creation of a substance through non-biological chemical and physical processes. For hydroxylated nitropyrenes, these pathways primarily involve atmospheric photochemistry.

The primary abiotic formation route for hydroxylated nitropyrenes is the photochemical transformation of parent nitro-PAHs. 1-Nitropyrene (B107360) (1-NP), the most abundant nitro-PAH emitted from diesel engines, serves as a key precursor. nih.govresearchgate.netiarc.fr When exposed to light, 1-NP can undergo photodegradation to form various hydroxylated derivatives. nih.gov

Research has demonstrated that the UV irradiation of 1-NP in laboratory settings yields multiple isomers of hydroxynitropyrene. researchgate.net One proposed mechanism involves a nitro-nitrite rearrangement, where the excited 1-NP molecule rearranges to form a pyrenoxy radical and a nitrogen monoxide radical. nih.gov These intermediates can then react further to produce stable end-products. Specifically, the photoreaction of 1-NP in methanol (B129727) has been shown to produce 1-hydroxy-x-nitropyrenes, including the 1-hydroxy-6-nitropyrene isomer. researchgate.net Similarly, studies on the photodecomposition of 1-NP have identified 1-nitropyren-6-ol and 1-nitropyren-8-ol as products. inchem.org The photodegradation quantum yield of 1-NP is significantly influenced by the solvent, with higher yields observed in polar protic solvents. nih.gov

Table 1: Abiotic Formation Pathways of Hydroxynitropyrenes

Formation Pathway Precursor(s) Key Mechanism/Process Product(s) References
Photochemical Generation 1-Nitropyrene (1-NP) Photodegradation upon UV/light exposure, potentially via a nitro-nitrite rearrangement to form a pyrenoxy radical intermediate. 1-hydroxy-x-nitropyrenes (including 1-hydroxy-6-nitropyrene), 1-nitropyren-6-ol, 1-nitropyren-8-ol. nih.govresearchgate.netinchem.org
Atmospheric Reactions Pyrene (B120774), Nitrogen Oxides (NOx), Hydroxyl Radicals (OH) Gas-phase reactions of parent PAHs with atmospheric oxidants (OH, NO₃) to form nitro-PAHs, which then undergo photochemical transformation. Secondary formation of hydroxynitropyrenes from precursor nitro-PAHs. nih.govaaqr.org

While some nitro-PAHs are formed during combustion, others are formed through atmospheric reactions of their parent PAHs. aaqr.org Gas-phase PAHs, such as pyrene, can react with atmospheric oxidants like the hydroxyl radical (OH) during the day and the nitrate (B79036) radical (NO₃) at night. aaqr.orgcopernicus.org These reactions, in the presence of nitrogen oxides (NOx) from combustion sources, lead to the formation of nitro-PAHs. nih.govaaqr.org

These atmospherically formed nitro-PAHs, including 1-nitropyrene, can then undergo the photochemical reactions described previously. The observed diurnal variability of certain hydroxynitropyrenes in ambient air provides evidence for their secondary formation in the atmosphere, originating from the photoreaction of parent nitro-PAHs. nih.gov Therefore, the atmospheric reaction of precursor PAHs with nitrogen oxides is a critical initial step that generates the necessary substrates for the subsequent photochemical production of compounds like this compound and its isomers.

Photochemical Generation from Parent Nitro-PAHs (e.g., 1-Nitropyrene)

Environmental Presence and Distribution in Various Matrices

Hydroxylated nitropyrenes have been identified in several environmental samples, primarily associated with airborne particulate matter from human activities.

Diesel engine exhaust is a primary source of 1-nitropyrene, the most prevalent nitro-PAH found in its emissions. researchgate.netiarc.fr Consequently, metabolites and transformation products of 1-NP, such as hydroxylated isomers, are also found in environments heavily impacted by diesel emissions. 1-Nitropyrene-6-ol has been detected in diesel exhaust particulate matter. ontosight.ai Furthermore, urinary metabolites such as 6-hydroxy-1-nitropyrene (6-OHNP) are considered useful biomarkers for assessing personal exposure to diesel exhaust. researchgate.net

However, the presence and concentration of these compounds directly in diesel exhaust particles (DEPs) can be complex. One study noted that while various hydroxynitropyrene isomers were found in ambient air, some isomers were not detected in standard reference samples of DEPs. researchgate.net In those same DEP samples, the concentrations of other hydroxynitropyrene isomers were significantly lower than that of the parent compound, 1-nitropyrene. researchgate.net This suggests that a substantial portion of the hydroxynitropyrenes found in the atmosphere may result from the secondary photochemical transformation of 1-NP after it has been emitted, rather than from direct emission from the engine. nih.govresearchgate.net

Beyond diesel exhaust, these compounds have been sought in other environmental matrices. For instance, 1-nitropyrene-6-ol has reportedly been detected in tobacco smoke. ontosight.ai However, other research analyzing the mainstream smoke from several types of commercial and reference cigarettes did not detect 1-nitropyrene. nih.gov

The most consistent findings relate to the presence of these compounds in the wider environment. Multiple isomers of 1-hydroxy-x-nitropyrene have been successfully identified in ambient airborne particles. nih.govresearchgate.net The atmospheric concentration of 1-hydroxy-6-nitropyrene has been estimated to be an order of magnitude higher than some of its other isomers in airborne particles collected in Kanazawa, Japan. researchgate.net The presence of these compounds in ambient air, often in areas without overwhelming direct sources, further supports the theory of their formation via atmospheric photochemical reactions. nih.govresearchgate.net

Table 2: Environmental Detection of this compound and Related Isomers

Environmental Matrix Detected Compound(s) Key Research Findings References
Diesel Engine Exhaust Particulate Matter 1-Nitropyrene-6-ol, 6-Hydroxy-1-nitropyrene (metabolite) Detected in diesel exhaust particles. Urinary metabolites are used as biomarkers for exposure. Concentrations in direct emissions may be much lower than the parent 1-NP. researchgate.netresearchgate.netontosight.ai
Ambient Airborne Particles 1-hydroxy-x-nitropyrenes (isomers including 1-hydroxy-6-nitropyrene) Identified in soluble organic fractions of ambient particles. Diurnal variability suggests secondary atmospheric formation. nih.govresearchgate.net
Tobacco Smoke 1-Nitropyrene-6-ol One source reports detection. Another study did not detect the precursor, 1-nitropyrene, in mainstream smoke. ontosight.ainih.gov

Environmental Transformation and Degradation Pathways of 6 Nitropyren 2 Ol

Photolytic Degradation Processes

Photolysis, or degradation by light, is a major abiotic pathway for the transformation of nitro-PAHs in the environment. The process involves the absorption of light energy, leading to chemical changes in the molecule's structure.

Direct photolysis occurs when a chemical directly absorbs light, leading to its decomposition. The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. iupac.org

Table 1: Photodegradation Quantum Yields (Φ) of 1-Nitropyrene (B107360) in Various Solvents Data presented as an analogue for 6-Nitropyren-2-OL.

SolventQuantum Yield (Φ x 10³)
Methanol (B129727)2.2
2-Propanol1.8
Toluene2.6
Benzene2.1
Acetonitrile (B52724)0.5
Hexane0.3
Dichloromethane0.6

Source: Adapted from studies on 1-Nitropyrene. nih.gov

Several environmental factors can significantly influence the rate of photolytic degradation.

Solvent Polarity and Type : The surrounding medium plays a crucial role. For various nitro-PAHs, photodegradation rates have been observed to follow the order: CHCl₃ > CH₂Cl₂ > DMF > CH₃CN. researchgate.net Studies on 1-nitropyrene show that photodegradation is more efficient in polar protic solvents and those capable of hydrogen donation. nih.gov The addition of water to organic solvents like acetonitrile or dimethylformamide (DMF) has been shown to slow the degradation rate of several nitro-PAHs. researchgate.net

Photosensitizers : The presence of other light-absorbing compounds can accelerate degradation. Phenols, which are common environmental constituents, can act as photosensitizers. In the presence of various phenols, the photodegradation yield of 1-nitropyrene increased by as much as tenfold across all solvents, an effect attributed to the reaction of the excited state of the nitro-PAH with the phenol. nih.gov Quinones are also known photosensitizers that can catalyze the photodegradation of PAHs. researchgate.net

The photolysis of nitro-PAHs leads to a variety of transformation products. For 1-nitropyrene and dinitropyrenes, identified byproducts include quinones, hydroxy-nitroPAHs, and hydroxypyrenes. nih.govresearchgate.net

The primary proposed mechanism for the phototransformation of many nitroarenes is a nitro-nitrite rearrangement . researchgate.net In this pathway, the excited nitro-PAH rearranges to form a pyrenyl nitrite (B80452) intermediate. This unstable intermediate then cleaves to form a pyrenoxy radical and nitrogen monoxide. The pyrenoxy radical can then undergo further reactions, such as hydrogen abstraction or recombination, to form the final products. nih.gov

Table 2: Potential Photolytic Byproducts of this compound Based on products identified from the photolysis of 1-nitropyrene and dinitropyrenes.

Product ClassSpecific Examples
Quinones Pyrene-diones (e.g., 1,6-pyrenedione, 1,8-pyrenedione)
Hydroxy-NitroPAHs Dihydroxy-nitropyrenes, Hydroxy-nitropyrenes

Source: Inferred from studies on analogous compounds. nih.govresearchgate.net

Influence of Environmental Parameters on Photodegradation Rates (e.g., Solvent Polarity, Oxygen, Water Content, Presence of Photosensitizers like Phenols)

Biotic Degradation Mechanisms (Microbial)

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a key process for the removal of organic pollutants from the environment. jebas.orgresearchgate.net

The aerobic biodegradation of nitrophenolic compounds has been documented in various environmental matrices. Bacteria capable of degrading nitrophenols have been successfully isolated from environments such as municipal activated sludge, soil, and river water. jebas.orgcdnsciencepub.comasm.org Genera known to contain species that degrade nitrophenols and other aromatic compounds include Pseudomonas, Rhodococcus, Nocardioides, Arthrobacter, and Brevibacterium. jebas.orgasm.orgnih.gov

While no studies have specifically isolated microorganisms that degrade this compound, the existence of diverse bacteria that metabolize other nitrophenols strongly suggests that it has the potential to be biodegraded in aerobic environments. jebas.orgnih.gov These microorganisms can utilize the compounds as a source of carbon and nitrogen for growth.

The microbial transformation of nitroaromatic compounds is initiated by specific enzymatic reactions. The most common and well-characterized pathway involves the reduction of the nitro group.

Nitroreduction : This pathway is catalyzed by a class of NAD(P)H-dependent flavoenzymes called nitroreductases . researchgate.netresearchgate.net These enzymes catalyze the stepwise reduction of the aromatic nitro group (-NO₂) to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH₂) group. researchgate.net Oxygen-sensitive nitroreductases, such as ferredoxin NADP oxidoreductase, and oxygen-insensitive nitroreductases have been identified. google.com The reactivity of nitroaromatic compounds with these enzymes often increases with the compound's electron-accepting potential. bibliotekanauki.pl This initial reduction is crucial as it decreases the electron-withdrawing nature of the molecule, making the aromatic ring more susceptible to subsequent oxidative attack.

Dioxygenase Attack : Following the initial reduction of the nitro group, the aromatic ring can be cleaved. This is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a dihydrodiol. This intermediate is then further metabolized, leading to ring fission and eventual mineralization to carbon dioxide and water.

Table 3: Key Enzymes in the Biotransformation of Nitroaromatic Compounds

Enzyme ClassFunctionCofactor/Mechanism
Nitroreductases Reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. researchgate.netresearchgate.netNAD(P)H-dependent flavoenzymes. researchgate.net
Dioxygenases Incorporation of O₂ into the aromatic ring to initiate ring cleavage.Typically multi-component enzyme systems.
Dehydrogenases Further oxidation of intermediates (e.g., dihydrodiols).NAD(P)⁺ dependent.

Source: Compiled from studies on various nitroaromatic compounds. researchgate.netresearchgate.net

Aerobic Biodegradation Potential in Environmental Compartments (e.g., Soil, Water, Sediments)

Other Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation)

In addition to microbial processes, abiotic degradation pathways can contribute to the transformation of this compound in the environment. These processes are primarily driven by chemical reactions such as hydrolysis and oxidation. ecetoc.org

Hydrolysis:

Hydrolysis is a chemical reaction with water that can break down certain compounds. However, PAHs and nitro-PAHs are generally not susceptible to hydrolysis under typical environmental conditions because they lack functional groups that are readily hydrolyzable. nih.gov For a compound like this compound, neither the aromatic rings, the nitro group, nor the phenolic hydroxyl group are expected to undergo significant hydrolysis. nih.gov

Oxidation:

Atmospheric oxidation is a more significant abiotic degradation pathway for PAHs and their derivatives. nih.gov These reactions are often initiated by photolysis (degradation by sunlight) or by reaction with atmospheric oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). nih.gov

Photolysis: Direct photolysis can be an important degradation route. 1-Nitropyrene, for example, is susceptible to direct photolysis, although its degradation rate is much slower when it is adsorbed onto airborne particulate matter. nih.gov The presence of the hydroxyl group in this compound might alter its light-absorbing properties and thus its photolytic stability compared to 1-nitropyrene.

Reaction with Oxidants:

Ozone (O₃): Ozone can react with PAHs, particularly when they are adsorbed on surfaces. The reaction of particle-associated 1-nitropyrene with ozone has been observed, though the rate may be slow. nih.gov Oxidation of 1-nitropyrene adsorbed on silica (B1680970) gel with ozone in the presence of tetramethylethylene resulted in the formation of 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide. acs.org

Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive oxidant in the atmosphere that reacts rapidly with many aromatic compounds. nih.gov Gas-phase reactions of PAHs with •OH are a major transformation pathway. aaqr.org It is expected that •OH would react with this compound, likely leading to further hydroxylation or other oxidative transformations.

Nitrate Radical (NO₃•): During nighttime, the nitrate radical can be a significant oxidant for PAHs. nih.gov

The products of these oxidative processes are typically more polar compounds, such as quinones, diols, and other hydroxylated derivatives. nih.gov For this compound, oxidation could lead to the formation of nitro-pyrene-diols or quinones. These transformation products may have different toxicological and environmental properties than the parent compound.

Table 2: Summary of Abiotic Degradation Pathways for Related Nitro-PAHs

Degradation Pathway Reactant/Condition Relevance to Nitro-PAHs (e.g., 1-Nitropyrene) Expected Relevance to this compound
Hydrolysis Water Not expected to be a significant pathway. nih.gov Unlikely to be significant.
Photolysis Sunlight (UV/Visible Light) Susceptible, but rate is reduced when adsorbed to particles; half-life of ~40-50 days reported for adsorbed 1-nitropyrene. nih.gov Likely susceptible to photolysis, potentially influenced by the hydroxyl group.
Oxidation Ozone (O₃) Slow reaction observed for particle-associated 1-nitropyrene. nih.gov Can form epoxides. acs.org Likely to react, especially when adsorbed on particulate matter.
Oxidation Hydroxyl Radical (•OH) A primary atmospheric transformation process for gas-phase PAHs. nih.gov Expected to be a major atmospheric degradation pathway.
Oxidation Nitrate Radical (NO₃•) Important nighttime atmospheric oxidant for PAHs. nih.gov Expected to be a relevant degradation pathway, especially at night.

Biomolecular Interactions and Metabolic Transformation of 6 Nitropyren 2 Ol in Non Human Biological Systems

Enzymatic Biotransformation in Subcellular Fractions and Cell-Free Systems

In vitro models using subcellular fractions are instrumental in dissecting the metabolic pathways of xenobiotics. These systems allow for the study of specific enzymatic reactions under controlled conditions, providing insight into the formation of various metabolites.

In the context of nitropyrenes, S9 fractions from Aroclor-induced rat livers have been shown to be essential for the metabolic activation of hydroxylated derivatives of 1-nitropyrene (B107360). nih.gov Studies on 1-nitropyrene-2-ol (B1210903), a structurally similar compound, demonstrated that it is not mutagenic on its own in the Salmonella test but requires metabolic activation by a rat liver S9 preparation to exert its mutagenic effects. researchgate.net This indicates that the enzymatic machinery present in the S9 fraction is crucial for converting the parent compound into a biologically active form. The mutagenic response is dependent on cofactors like NADP, highlighting the enzymatic nature of the activation process. researchgate.net

Table 1: Mutagenic Response of 1-Nitropyrene-2-ol with S9 Activation

Salmonella Strain S9 Concentration (µl/plate) Mutagenic Response (Revertants per µg)
TA98 20 100
TA98 50 85
TA98 NR 50 65
TA98/1,8-DNP6 50 50
TA100 20 180
TA100 50 160

Data sourced from studies on the mutagenicity of 1-nitropyrene-2-ol in the presence of rat liver S9 fractions. researchgate.net

The biotransformation of nitropyrenes generally proceeds through two major enzymatic pathways: nitroreduction and ring oxidation. researchgate.netbmbreports.org These pathways can occur independently or in combination, leading to a variety of metabolites. researchgate.net

Nitroreduction: This pathway involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov This six-electron reduction is catalyzed by enzymes known as nitroreductases. nih.gov In mammalian systems, these reactions can be carried out by various flavoenzymes, such as NADPH:cytochrome P450 oxidoreductase. nih.gov For 1-nitropyrene, nitroreduction is a predominant metabolic pathway, leading to the formation of 1-aminopyrene. aacrjournals.org The mutagenicity of many nitropyrenes is linked to this pathway, as the hydroxylamino intermediate is a key precursor to DNA-reactive species. nih.gov

Ring Oxidation: This pathway is primarily mediated by cytochrome P450 (CYP) monooxygenases. inchem.orgnih.gov It involves the hydroxylation of the aromatic pyrene (B120774) ring, forming phenolic derivatives. aacrjournals.org In vitro metabolism of 1-nitropyrene using rat liver 9000 × g supernatant (an S9 fraction) under aerobic conditions yielded several oxidized products, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. aacrjournals.org Further oxidation can lead to the formation of dihydrodiols, such as 4,5-dihydro-4,5-dihydroxy-1-nitropyrene. aacrjournals.org Ring oxidation can also lead to the formation of epoxides, such as 1-nitropyrene 4,5-oxide, which are also reactive metabolites. bmbreports.orgnih.gov For 1-nitropyrene-2-ol, the presence of the hydroxyl group may influence the regioselectivity of further ring oxidation. researchgate.net

Metabolic activation of nitropyrenes generates short-lived, high-energy, and highly reactive molecules known as reactive intermediates. lumenlearning.com These intermediates are the ultimate electrophilic species that can covalently bind to nucleophilic sites on macromolecules like DNA.

During the nitroreduction pathway, the sequential reduction of the nitro group produces key reactive intermediates. nih.gov The first step yields a nitroso derivative (e.g., 1-nitrosopyrene (B1218456) from 1-nitropyrene), which is then further reduced to a hydroxylamino derivative (e.g., N-hydroxyl-1-aminopyrene). bmbreports.orgaacrjournals.org The N-hydroxylamino intermediate is particularly significant as it can be further activated, for example by O-acetylation, to form a highly reactive nitrenium ion that readily attacks DNA. nih.govnih.gov

Ring oxidation can also produce reactive intermediates. The formation of arene oxides or epoxides, such as 4,5-epoxy-4,5-dihydro-1-nitropyrene (1-nitropyrene-4,5-oxide), creates an electrophilic three-membered ring that can react with DNA. nih.govacs.org These epoxides are considered ultimate genotoxic metabolites responsible for the formation of specific DNA adducts. researchgate.netnih.gov

Investigation of Enzymatic Pathways Including Nitroreduction and Ring Oxidation

DNA Adduct Formation and Mechanistic Studies

The covalent binding of reactive metabolites to DNA results in the formation of DNA adducts. These lesions can disrupt normal cellular processes like replication and transcription, potentially leading to mutations if not repaired.

While specific adducts for 6-Nitropyren-2-OL are not extensively detailed, the adducts formed by its isomers and related nitro-PAHs provide a strong model for the types of structures expected. The reactive intermediates from both nitroreduction and ring oxidation pathways can form distinct adducts.

Adducts from Nitroreduction: The N-hydroxylamino metabolite is a precursor to adducts primarily at the C8 and N² positions of guanine (B1146940) and the C8 position of adenine. nih.gov For 1-nitropyrene, the major adduct identified in numerous systems is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). nih.gov Similarly, for 6-nitrochrysene, the nitroreduction pathway leads to adducts such as N-(dG-8-yl)-6-AC, 5-(dG-N²-yl)-6-AC, and N-(dA-8-yl)-6-AC. researchgate.netnih.gov

Adducts from Ring Oxidation: Ring-oxidized metabolites, specifically K-region epoxides, also form DNA adducts. Studies with 4,5-epoxy-4,5-dihydro-1-nitropyrene showed that it reacts with the N²-exocyclic amino group of deoxyguanosine. nih.gov This reaction results in the opening of the epoxide ring and the formation of a covalent bond between the C5-benzylic carbon of the pyrene moiety and the nitrogen of the amino group. nih.gov

Adducts via Direct Linkage: A different type of adduct has been synthesized where the aromatic ring of 1-nitropyrene is directly linked to the exocyclic amino group of a deoxyribonucleoside. nih.gov The synthesis of N-(1-nitropyren-6-yl)-2'-deoxyribonucleosides and N-(1-nitropyren-8-yl)-2'-deoxyribonucleosides demonstrates the potential for direct covalent linkage, a structure distinct from those formed via a reduced amino group. nih.gov

Table 2: Characterized DNA Adducts of Nitropyrene Metabolites

Parent Compound Metabolic Pathway Reactive Intermediate DNA Adduct Structure
1-Nitropyrene Nitroreduction N-hydroxyl-1-aminopyrene N-(deoxyguanosin-8-yl)-1-aminopyrene
1-Nitropyrene Ring Oxidation 4,5-epoxy-4,5-dihydro-1-nitropyrene 10-(deoxyguanosin-N²-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-1-nitropyrene
6-Nitrochrysene Nitroreduction N-hydroxy-6-aminochrysene N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC)
6-Nitrochrysene Nitroreduction N-hydroxy-6-aminochrysene 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-(dG-N²-yl)-6-AC)
6-Nitrochrysene Nitroreduction N-hydroxy-6-aminochrysene N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC)
Fluorinated 1-Nitropyrene Direct Reaction Fluorinated 1-Nitropyrene N-(1-nitropyren-6-yl)-2'-deoxyribonucleoside

This table summarizes adducts identified in studies of 1-nitropyrene and 6-nitrochrysene, which serve as models for potential this compound adducts. researchgate.netnih.govnih.govnih.govnih.gov

Beyond the well-established reactions of nitrenium ions and epoxides with DNA, an addition-elimination mechanism has been proposed for the formation of certain DNA adducts. nih.gov This mechanism involves the direct attack of a nucleophilic site on DNA onto the aromatic ring of the nitropyrene, followed by the elimination of a leaving group.

This has been demonstrated in vitro through the reaction of a fluorinated 1-nitropyrene with protected deoxyribonucleosides. nih.gov In this reaction, the exocyclic amino group of the deoxyribonucleoside acts as a nucleophile, attacking the carbon atom of the pyrene ring that bears the fluorine atom. nih.gov This addition step is followed by the elimination of a fluoride (B91410) anion, resulting in the formation of a stable, covalent C-N bond between the pyrene ring and the nucleobase. nih.gov This synthesis of N-(1-nitropyren-6-yl or 8-yl)-2'-deoxyribonucleosides suggests that if a nitropyrene metabolite is formed in vivo with a suitable leaving group at positions such as C6 or C8, a similar addition-elimination reaction could be a viable mechanism for DNA adduct formation. nih.gov

Investigation of Oxidative DNA Damage Mediated by Nitrosopyrene Metabolites

The metabolic activation of nitropyrenes can lead to the formation of reactive intermediates, such as nitrosopyrenes, which are capable of inducing oxidative DNA damage. This process represents a significant pathway of genotoxicity, complementing the damage caused by direct DNA adduct formation. Research has shown that metabolites of nitropyrenes, like 1-nitrosopyrene, can instigate DNA damage through the generation of reactive oxygen species (ROS). researchgate.netnih.gov

Studies using 32P-5′-end-labeled DNA have demonstrated that 1-nitrosopyrene, a metabolite of 1-nitropyrene, facilitates DNA damage in the presence of copper(II) (Cu(II)) and the endogenous reducing agent NADH. nih.gov The mechanism involves a redox cycle where 1-nitrosopyrene is reduced, likely by NADH, and then re-oxidized, a process promoted by Cu(II). researchgate.netnih.gov This futile redox cycling leads to the production of ROS, including hydrogen peroxide (H₂O₂). The involvement of H₂O₂ and Cu(I) is confirmed by the observation that catalase (an enzyme that degrades H₂O₂) and specific Cu(I)-chelators can lessen the extent of DNA damage. nih.gov The primary damaging species is proposed to be a DNA-copper-hydroperoxo complex rather than a free hydroxyl radical. nih.gov

This oxidative mechanism leads to the formation of specific DNA lesions, most notably 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG), a well-established biomarker of oxidative DNA damage. nih.govresearchgate.net The formation of 8-oxo-dG by 1-nitrosopyrene has been confirmed using high-pressure liquid chromatography coupled with an electrochemical detector. nih.gov

Similar mechanisms have been observed with metabolites of dinitropyrenes (DNPs). Intermediates such as 1-nitro-8-nitrosopyrene (B22677) (a metabolite of 1,8-DNP) can induce Cu(II)-mediated DNA damage in the presence of NAD(P)H. nih.gov The process involves the enzymatic reduction of the parent DNP to a nitrosopyrene metabolite, which then non-enzymatically enters a redox cycle with NAD(P)H and copper, generating superoxide (B77818) (O₂⁻) and subsequent DNA damage. nih.gov In vivo studies in rats treated with 1,6-dinitropyrene (B1200346) also showed increased levels of the oxidized nucleoside 5-hydroxymethyl-2'-deoxyuridine (B45661) in the mammary glands and liver, providing further evidence that oxidative damage occurs alongside covalent adduct formation. nih.gov

Table 1: Factors Involved in Oxidative DNA Damage by Nitrosopyrene Metabolites

Component Role in DNA Damage Supporting Evidence
Nitrosopyrene Metabolite The primary agent that initiates the redox cycle. 1-Nitrosopyrene and 1-nitro-8-nitrosopyrene are shown to induce DNA damage. nih.govnih.gov
NADH/NAD(P)H Endogenous reductant that reduces the nitrosopyrene. Required for the reaction to proceed; its presence facilitates the redox cycle. researchgate.netnih.gov
Copper (Cu(II)/Cu(I)) Facilitates and promotes the redox cycle. Damage is attenuated by Cu(I)-specific chelators. nih.govnih.gov
Reactive Oxygen Species (ROS) The ultimate damaging species (e.g., H₂O₂, DNA-copper-hydroperoxo complex). Damage is attenuated by catalase, indicating H₂O₂ involvement. nih.govnih.gov

Comparative Analysis of DNA Adduct Formation by Nitropyrenols and Parent Nitropyrenes

The genotoxicity of nitropyrenes is heavily linked to their metabolic activation, leading to the formation of covalent DNA adducts. Both parent nitropyrenes and their hydroxylated metabolites, nitropyrenols, are involved in these processes, though their pathways and adduct profiles can differ.

Parent nitropyrenes, such as 1-nitropyrene (1-NP) and dinitropyrenes (DNPs), primarily undergo nitroreduction. This metabolic pathway, often carried out by cytosolic and microsomal reductases, converts the nitro group to a nitroso intermediate, then to an N-hydroxyarylamine. osti.gov This N-hydroxy metabolite can be further esterified (e.g., by acetylation or sulfation) to form a highly reactive nitrenium ion, which then readily attacks nucleophilic sites on DNA bases, particularly guanine. osti.gov For instance, 1-nitrosopyrene, the metabolite of 1-NP, leads to the formation of N-(deoxyguanosin-8-yl)-1-aminopyrene as the major DNA adduct in Chinese hamster ovary (CHO) cells and in rats. osti.gov Similarly, rats treated with 1,6-dinitropyrene form N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adducts in tissues such as the liver, mammary gland, and bladder. nih.gov

Nitropyrenols, which are products of ring oxidation, represent a different class of metabolite. In non-human systems like rats, liver enzymes metabolize 1-NP to form phenolic derivatives, with 1-nitropyren-6-ol and 1-nitropyren-8-ol being major products. inchem.orgresearchgate.net These phenolic metabolites can also undergo nitroreduction to form reactive N-hydroxy aminophenol derivatives. The presence of the hydroxyl group on the aromatic ring can influence the electronic properties of the molecule, potentially altering the reactivity and specificity of the resulting nitrenium ion and leading to different adduct profiles compared to the parent compound.

A comparative in vitro study using freshly isolated rat hepatocytes demonstrated the relative potency of different nitro-PAHs in forming DNA adducts. The study found that 1,6-dinitropyrene was more potent at inducing DNA adducts than 1-nitropyrene, highlighting that the number and position of nitro groups significantly affect genotoxicity. nih.gov While this study did not directly test nitropyrenols, it underscores that structural differences among nitrated PAHs lead to significant variations in their capacity to form DNA adducts. The metabolic activation of 6-nitrobenzo[a]pyrene, which has its nitro group oriented perpendicular to the aromatic system, also leads to DNA adduct formation in animal tissues. nih.gov This suggests that the orientation of the nitro group, as influenced by other substituents like a hydroxyl group, is a critical factor in determining the potential for DNA adduct formation.

Table 2: Comparison of DNA Adduct Formation Pathways

Feature Parent Nitropyrenes (e.g., 1-Nitropyrene) Nitropyrenols (e.g., this compound)
Primary Activation Pathway Nitroreduction of the nitro group. Nitroreduction combined with the influence of the existing hydroxyl group.
Key Reactive Intermediate N-hydroxyarylamine / Nitrenium ion. N-hydroxy aminophenol / corresponding nitrenium ion.
Example Adduct N-(deoxyguanosin-8-yl)-1-aminopyrene from 1-nitropyrene. osti.gov Specific adduct profiles may differ due to the hydroxyl group's electronic effects.
Influencing Factors Activity of nitroreductase and acetyltransferase enzymes. Ring position of the hydroxyl group, which influences metabolic pathways. inchem.org

Metabolomics Approaches for Identifying Transformation Products in Model Organisms (excluding human systems)

Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, is a powerful tool for elucidating the biotransformation of xenobiotics like this compound. mdpi.com By applying techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to samples from model organisms, researchers can obtain a snapshot of the metabolic perturbations caused by chemical exposure and identify novel transformation products. scholaris.ca

In the context of nitropyrene metabolism, model organisms such as rats, mice, and various aquatic species are invaluable. nih.govnih.gov For instance, studies on the intestinal transformation of related nitroaromatic compounds, like 2,6-dinitrotoluene (B127279) in male Wistar rats, have successfully used analytical techniques to identify a series of metabolites formed by gut microflora. nih.gov The identified products included nitroso, hydroxylamino, and amino derivatives, demonstrating a stepwise reduction of the nitro groups. nih.gov This approach is directly applicable to studying the fate of nitropyrenols, which would likely undergo similar reductive and conjugative transformations in the gut and liver.

Metabolomics platforms, particularly liquid chromatography-mass spectrometry (LC-MS), are well-suited for separating and identifying the diverse range of potential metabolites in complex biological matrices like urine, feces, or tissue extracts. scholaris.ca These methods can distinguish between different isomers and conjugation products (e.g., glucuronide and sulfate (B86663) derivatives), which are common metabolic fates for phenolic compounds like this compound. inchem.org For example, studies of 1-nitropyrene metabolism in rats have identified hydroxylated metabolites such as 1-nitropyren-6-ol and 1-nitropyren-8-ol, which are then conjugated before excretion. inchem.org A metabolomics approach would systematically screen for these and other potential transformation products.

Furthermore, metabolomics can be used in various environmental model organisms to assess biotransformation. Studies have demonstrated the utility of comparing NMR and LC-MS/MS for quantifying amino acid profiles in organisms like the water flea (Daphnia magna) and the earthworm (Eisenia fetida) following exposure to environmental toxicants. scholaris.ca This highlights the robustness of metabolomics platforms across different species. By exposing such model organisms to this compound, a comprehensive profile of its transformation products in different environmental compartments could be established, providing crucial insight into its biological fate and persistence. mdpi.com

Advanced Analytical Methodologies for 6 Nitropyren 2 Ol Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analysis of 6-Nitropyren-2-OL, enabling its separation from complex mixtures and subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its isomers. acs.orgontosight.ai Its versatility is enhanced by coupling it with various detectors that offer different levels of sensitivity and selectivity.

UV Detection: HPLC with UV detection is a common method for the analysis of nitro-PAHs. mdpi.com The selection of an appropriate wavelength, often around 210 nm, allows for the detection of these compounds. mdpi.com The Agilent 1290 Infinity LC System, for instance, can be modified with a high-sensitivity flow cell to detect primary aromatic amines, a related class of compounds, at low nanogram-per-milliliter levels. chromatographyonline.com

Electrochemical Detection (ED): HPLC with electrochemical detection offers high specificity and sensitivity for certain analytes. nih.gov This method is particularly advantageous for monitoring both reduced and oxidized forms of molecules, which can be relevant for metabolic studies of nitropyrene derivatives. nih.gov The specificity of both the chromatography and the detector makes it a robust analytical choice. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both qualitative and quantitative analysis. nih.govchemyx.com LC-MS/MS, or tandem mass spectrometry, is particularly valuable for the sensitive and selective determination of nitropyrene metabolites in complex biological matrices like urine. acs.orgnih.gov This technique allows for the identification of compounds based on their specific mass-to-charge ratios and fragmentation patterns, enhancing confidence in the results. acs.orgresearchgate.net Atmospheric pressure photoionization (APPI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for the analysis of nitro-PAHs and their metabolites. researchgate.netnih.gov

Interactive Data Table: HPLC Methods for Nitropyrene Analysis
Analytical MethodDetectorKey Findings/Applications
HPLC-FluorescenceFluorescenceUsed for screening of 1-nitropyrene (B107360) metabolites in rat urine, but lacked selectivity for quantification of some key metabolites. nih.gov
HPLC-MS/MSTandem Mass SpectrometryDeveloped for the highly specific and sensitive determination of urinary 1-nitropyrene metabolites, including hydroxy-1-nitropyrenes. acs.org
Two-dimensional HPLC-MS/MSTandem Mass SpectrometryAn improved method for the detection and quantification of 1-nitropyrene in low-volume ambient particulate matter samples. researchgate.net
HPLC-Orbitrap-HRMSHigh-Resolution Mass SpectrometryUtilized for screening hydroxylated PAHs (OH-PAHs) and nitrated PAHs (NPAHs) in surface water. mdpi.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Environmental Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds, including nitropyrene derivatives, in environmental samples. ontosight.ainih.govthermofisher.com This method is renowned for its high sensitivity and selectivity, making it suitable for trace-level analysis. nih.govmdpi.com

GC-MS has been instrumental in the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in air particulate and snow samples. nih.govcapes.gov.br A novel clean-up technique has been developed to remove interfering organochlorine contaminants prior to GC-MS analysis, allowing for the detection of nitro-PAHs in the nanogram per cubic meter range in air samples. nih.govcapes.gov.br The use of high-resolution capillary columns and the ability to record the mass spectra of individual components make GC-MS a critical tool for the accurate determination of NPAHs. researchgate.net For enhanced sensitivity in trace analysis, GC can be coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS). nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique that finds application in the analysis of a wide range of compounds, including aromatic nitro compounds. uad.ac.idresearchgate.netlibretexts.orgobrnutafaza.hr While often used for qualitative analysis and monitoring reaction progress, modern High-Performance Thin-Layer Chromatography (HPTLC) allows for quantitative analysis. uad.ac.idlibretexts.org

In the context of nitropyrene analysis, TLC can be used for the separation and preliminary identification of these compounds. iarc.fr The separated spots on the TLC plate can be visualized under UV light, and their retention factor (Rf) values can be compared to standards for identification. obrnutafaza.hrsavemyexams.com For compounds that are not visible under UV, various dipping reagents can be used for post-chromatographic derivatization to make the spots visible. uad.ac.id Polyamide layers are particularly recommended for the separation of aromatic nitro compounds. obrnutafaza.hr

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the detailed structural characterization and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and preeminent technique for determining the structure of organic compounds, including complex heterocyclic structures. msu.eduipb.ptemerypharma.com It provides detailed information about the chemical environment of atoms within a molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural elucidation. nih.govresearchgate.net 1H and 13C NMR spectra are fundamental for assigning the proton and carbon skeletons of a molecule. ipb.ptresearchgate.net For more complex molecules, advanced 2D NMR techniques are necessary to resolve overlapping signals and establish connectivity between atoms. ipb.ptresearchgate.net The ability of NMR to analyze mixtures makes it valuable for identifying and quantifying impurities in synthetic preparations without the need for separation. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy for Spectral Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques for characterizing the electronic properties of molecules like this compound. biocompare.comdrawellanalytical.com

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The resulting spectrum, with its characteristic absorption maxima (λmax), provides a fingerprint of the compound and can be used for quantification. academie-sciences.fr The absorption spectra of nitroaromatic compounds can be influenced by the solvent environment. acs.org

Fluorescence Spectroscopy: This method involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. researchgate.net Fluorescence spectroscopy is generally more sensitive than UV-Vis absorption spectroscopy. drawellanalytical.com The fluorescence spectrum, including the emission maxima and quantum yield, provides insights into the excited state properties of the molecule. acs.org For some nitroaromatic compounds, dual fluorescence may be observed, which can be dependent on the solvent. mdpi.com

Interactive Data Table: Spectroscopic Properties of a Related Nitroaromatic Compound
CompoundSolventAbsorption Maxima (nm)Emission Maxima (nm)
6-Amino-5-nitropyridin-2-olWater (H₂O)379Not specified
6-Amino-5-nitropyridin-2-olMethanol (B129727) (CH₃OH)368Not specified
6-Amino-5-nitropyridin-2-olAcetonitrile (B52724) (CH₃CN)368Not specified
Data from a study on 6-Amino-5-nitropyridin-2-ol, a related nitroaromatic compound. acs.org

Advanced Mass Spectrometry Approaches for Metabolite and Adduct Profiling (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the identification and quantification of xenobiotic metabolites. nih.gov Its application is crucial in profiling the metabolic products of this compound. The process involves meticulous optimization of chromatographic separation to resolve individual metabolites and minimize interference from endogenous molecules. nih.gov

Metabolite Profiling:

The initial step in metabolite identification using HPLC-MS is understanding the fragmentation pattern of the parent compound. mdpi.com For instance, in a typical workflow, a deprotonated molecular ion of the parent compound is observed in the full-scan mass spectrum, which then yields a series of characteristic fragment ions. mdpi.com This fragmentation data serves as a reference for identifying metabolites, which may be formed through various biotransformation pathways.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolite profiling, offering enhanced sensitivity and selectivity. creative-proteomics.com It is frequently used for targeted metabolomics, which focuses on analyzing specific groups of metabolites. creative-proteomics.com The coupling of LC with electrospray ionization MS (LC-ESI-MS) has become a preferred method for detecting metabolites in complex biological samples. nih.gov Furthermore, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) accelerates analysis time while improving separation efficiency, making it suitable for high-throughput screening. creative-proteomics.com

DNA Adduct Analysis:

Mass spectrometry is also a vital tool for the structural elucidation and quantification of DNA adducts, which are formed when reactive metabolites covalently bind to DNA. rsc.org The analysis of DNA adducts by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) typically requires the hydrolysis of DNA to modified 2'-deoxyribonucleosides using a nuclease cocktail. spectroscopyonline.com

Data-independent acquisition methods, such as the wide-selected ion monitoring (SIM)/MS2 scanning approach, have been developed to screen for a broad range of DNA adducts. spectroscopyonline.com This technique involves the sequential acquisition of high-resolution wide-SIM and corresponding MS2 spectra over a large mass range. The wide-SIM data helps detect the parent masses of compounds, including DNA adducts, while the MS2 data allows for the identification of a neutral loss of deoxyribose, a characteristic feature of a putative DNA adduct. spectroscopyonline.com Ion-trap mass spectrometry with its capability for multistage MS (MSn) scanning is particularly well-suited for analyzing modified 2'-deoxynucleosides, as DNA adducts often lose the deoxyribose moiety during collision-induced dissociation. spectroscopyonline.com

For example, a study on 1-nitropyrene (1-NP), a related nitro-PAH, utilized a highly quantitative UPLC-FLD (Ultra-Performance Liquid Chromatography with Fluorescence Detection) method to measure protein adducts after alkaline hydrolysis. acs.org This highlights the adaptability of chromatographic techniques for various types of adduct analysis.

Table 1: Mass Spectrometry Techniques for Metabolite and Adduct Analysis
TechniqueApplicationKey AdvantagesReference
HPLC-MSMetabolite ProfilingDetailed structural information, good resolution nih.gov
LC-MS/MSTargeted MetabolomicsEnhanced sensitivity and selectivity creative-proteomics.com
UHPLC-MSHigh-Throughput ScreeningFaster analysis, improved separation creative-proteomics.com
Wide-SIM/MS2DNA Adduct ScreeningBroad screening, identification of putative adducts spectroscopyonline.com
Ion-Trap MS (MSn)Structural Elucidation of DNA AdductsRich structural information from aglycone ions spectroscopyonline.com

Method Validation and Quality Assurance in Environmental Fate Studies

To ensure the reliability and accuracy of data in environmental fate studies of compounds like this compound, rigorous method validation and quality assurance (QA) are essential. noaa.govhelcom.fi This involves a formal quality control program that includes an initial demonstration of laboratory capability and ongoing analysis of spiked samples to document data quality. epa.gov

Key Validation Parameters:

Method validation for the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in environmental matrices such as soil and water typically assesses several key parameters:

Accuracy: Often evaluated through recovery studies by spiking the matrix with known concentrations of the analyte. For instance, in a study on 1-nitropyrene and pyrene (B120774) in soil, average recoveries ranged from 86.8% to 104.7%. nih.gov Another study on PAHs and nitro-PAHs in water reported recoveries from 23% to 103% for nitro-PAHs. researchgate.net

Precision: Assessed by the repeatability of the measurements, usually expressed as the relative standard deviation (RSD). Intra-day reproducibility for 1-nitropyrene analysis in soil was found to be under 8.9% RSD. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A study on nitro-PAHs in water demonstrated a linear range between 0.5 and 50.0 µg·mL⁻¹ with regression coefficients better than 0.998. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For nitro-PAHs in water, LODs were reported to be from 0.26 to 1.07 μg L⁻¹. researchgate.net

Quality Assurance Practices:

A comprehensive quality assurance plan includes several components:

Standard Operating Procedures (SOPs): Detailed documentation of all analytical methods. noaa.gov

Procedural Blanks: Analyzed with each sample batch to monitor for contamination. helcom.fi

Spiked Matrix Samples: At least one is typically analyzed with every batch of samples to assess method performance, with percent recovery being the key metric. noaa.gov

Proficiency Testing: Regular participation in inter-laboratory comparison studies (e.g., QUASIMEME, BEQUALM) is recommended to validate the analytical methods. helcom.fi

Certified Reference Materials (CRMs): When available, CRMs should be used to ensure the accuracy of the measurements.

Table 2: Method Validation Parameters for Nitro-PAH Analysis
ParameterTypical Acceptance Criteria/Reported ValuesReference
Accuracy (Recovery)86.8% - 104.7% (soil); 23% - 103% (water) nih.govresearchgate.net
Precision (RSD)< 8.9% (intra-day) nih.gov
Linearity (r²)> 0.998 researchgate.net
LOD (water)0.26 - 1.07 µg L⁻¹ researchgate.net

Applications of Advanced Aerosol Monitoring Techniques (e.g., Aerosol Time-of-Flight Mass Spectrometry, ATOFMS) for Particulate-Bound this compound

Advanced aerosol monitoring techniques are crucial for understanding the atmospheric behavior of particulate-bound compounds like this compound. Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) is a powerful tool that provides real-time information on the size and chemical composition of individual aerosol particles. ca.gov

ATOFMS Principles and Capabilities:

ATOFMS works by drawing aerosol particles into a vacuum system where they are sized based on their velocity between two scattering lasers. ca.gov This velocity is then used to trigger a desorption/ionization laser that ablates the particle, and the resulting ions are analyzed by a time-of-flight mass spectrometer. ca.gov This allows for the simultaneous determination of a particle's aerodynamic size and its chemical fingerprint. kau.edu.sa

Key features of ATOFMS include:

Real-time Analysis: Provides immediate data on aerosol composition, enabling the study of dynamic atmospheric processes. ca.govarxiv.org

Single-Particle Resolution: Characterizes individual particles, revealing information about the mixing state of the aerosol population. researchgate.net

Selective Detection: Laser desorption/ionization (LDI) at specific wavelengths can achieve selective detection of certain compound classes. For example, using pulsed UV radiation at 266 nm, PAHs can be detected in positive ion spectra, while nitro-PAHs can be selectively detected in negative ion spectra. tandfonline.com

Applications in Nitro-PAH Research:

ATOFMS has been successfully applied to screen aerosol filter samples for PAHs and nitro-PAHs. tandfonline.com The technique is sensitive enough to detect these compounds from small air volumes (0.32–0.98 m³), which is significantly less than the high volumes required for traditional chromatographic methods. tandfonline.com In one study, LDI-TOF mass spectrometry tentatively identified nitropyrene in aerosol particles collected from an urban bus terminal at estimated concentrations of less than 100 pg/m³ of air. tandfonline.com

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-AMS) is another advanced technique that can be used to quantify PAH isomers. researchgate.net By analyzing the fragmentation patterns of PAHs, it is possible to identify and quantify the molecular ions associated with specific isomers. researchgate.net

Table 3: Advanced Aerosol Monitoring Techniques for Nitro-PAHs
TechniquePrincipleKey Application for this compoundReference
Aerosol Time-of-Flight Mass Spectrometry (ATOFMS)Real-time size and chemical composition of single particlesReal-time monitoring of particulate-bound this compound ca.gov
Laser Desorption/Ionization (LDI) TOF MSSelective ionization and detectionScreening for nitro-PAHs in aerosol samples tandfonline.com
High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-AMS)Quantification of isomers based on fragmentation patternsPotential quantification of this compound isomers researchgate.net

Computational and Mechanistic Studies on 6 Nitropyren 2 Ol Photophysics and Reactivity

Quantum Chemical Calculations for Molecular Conformation, Electronic Structure, and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the molecular and electronic properties that govern the behavior of nitroaromatic compounds like 6-Nitropyren-2-OL. jocpr.com Methods such as Density Functional Theory (DFT) are routinely used to determine optimized molecular geometries, electronic structures, and predict chemical reactivity. imist.mascirp.orgnih.gov

For related compounds like 1-nitropyrene (B107360), DFT calculations at the B3LYP/6-311G** level have been shown to accurately predict its minimum energy optimized structure. scirp.org Such calculations reveal that the nitro group in ground-state 1-nitropyrene is twisted out of the plane of the aromatic rings by approximately 32.8°. acs.orgwalshmedicalmedia.com This torsional angle is a critical parameter influencing the molecule's electronic properties and photophysical behavior. walshmedicalmedia.com For this compound, the presence of the hydroxyl group would introduce additional intramolecular interactions, likely hydrogen bonding, which would significantly influence the preferred conformation and the orientation of the nitro group.

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), dictates the molecule's reactivity. imist.marjpn.org In nitrophenols, the HOMO is typically localized on the phenolate (B1203915) moiety, while the LUMO is on the nitro-substituted ring. imist.ma The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. imist.marjpn.org For instance, DFT studies on p-nitrophenol show it to be more reactive than p-aminophenol due to a smaller energy gap. imist.ma These calculations also generate molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. imist.marjpn.org

Table 1: Calculated Quantum Chemical Parameters for Substituted Phenols (B3LYP/6-311G(d,p) method). imist.ma
Parameterp-Nitrophenolp-Methylphenolp-Aminophenol
HOMO Energy (eV)-7.01-5.87-5.46
LUMO Energy (eV)-2.91-0.53-0.34
Energy Gap (ΔE) (eV)4.105.345.12
Chemical Hardness (η)2.052.672.56
Electrophilicity Index (ω)2.991.791.64

Investigation of Excited State Dynamics and Photostability Using Ultrafast Spectroscopies

The fate of a molecule after absorbing light is determined by its excited-state dynamics, which occur on femtosecond (fs) to nanosecond (ns) timescales. Ultrafast spectroscopic techniques are crucial for observing these transient processes.

Ultrafast Broadband Time-Resolved Fluorescence and Transient Absorption Spectroscopy

Ultrafast techniques like femtosecond fluorescence up-conversion and transient absorption (TA) spectroscopy are used to directly measure the lifetimes and spectral signatures of short-lived excited states. researchgate.netsigmaaldrich.com For many nitro-polycyclic aromatic hydrocarbons (NPAHs), including 1-nitropyrene, fluorescence quantum yields are extremely low (on the order of 10⁻⁴), indicating that non-radiative decay pathways dominate. researchgate.netacs.org

Femtosecond transient absorption studies on 1-nitropyrene in nonpolar solvents like cyclohexane (B81311) reveal a complex sequence of events following photoexcitation. acs.orgcase.edu Immediately after excitation, the molecule is in the Franck-Condon excited singlet state (S₁). This state undergoes an ultrafast conformational relaxation, primarily involving the rotation of the nitro group to become more planar with the pyrene (B120774) ring system, occurring in approximately 100 femtoseconds. walshmedicalmedia.comnih.gov This structurally relaxed S₁ state then decays on a picosecond timescale. acs.org

Transient absorption spectra of 1-nitropyrene show distinct features: a short-lived species assigned to the triplet state (T₁) with absorption maxima between 510-600 nm, and a long-lived species with absorption around 420-440 nm, identified as the pyrenoxy radical. researchgate.netnih.gov The pyrenoxy radical is a key intermediate in the formation of photoproducts like hydroxypyrene. researchgate.netnih.gov

Table 2: Excited-State Relaxation Data for 1-Nitropyrene (1NP).
ProcessSolventTimescale/ObservationTechniqueSource
S₁ Conformational Relaxation (NO₂ planarization)Cyclohexane~100 fsFemtosecond TA walshmedicalmedia.com
Intersystem Crossing (S₁ → Tₙ)Cyclohexane7 psFemtosecond TA acs.org
Triplet State (³(π,π*)) DecayVarious10⁻⁵ - 10⁻⁴ sNanosecond LFP nih.gov
Pyrenoxy Radical FormationVariousGrows within laser pulseNanosecond LFP researchgate.netnih.gov

*LFP: Laser Flash Photolysis; TA: Transient Absorption

Modeling Photoreactivity and Deactivation Pathways (e.g., Internal Conversion, Intersystem Crossing)

The primary non-radiative deactivation pathways for excited molecules are internal conversion (IC) and intersystem crossing (ISC). arxiv.org For many nitroaromatic compounds, ISC to the triplet manifold is a dominant and often ultrafast process. acs.orgrsc.org

For 1-nitropyrene in nonpolar solvents, computational models support a mechanism where the S₁ state undergoes highly efficient ISC to a higher-lying triplet state (T₃), which has nπ* character. acs.org Time-dependent DFT (TD-DFT) calculations predict a very small energy gap (<0.12 eV) between the S₁(ππ) and T₃(nπ) states. acs.org According to the energy gap law, this near-degeneracy facilitates a large spin-orbit coupling, explaining the observed ultrafast ISC with a time constant of about 7 ps. acs.orgacs.org Following ISC to T₃, the molecule rapidly undergoes internal conversion within the triplet manifold to the lowest triplet state (T₁), which is of ππ* character and has a much longer lifetime. acs.org

Another competing pathway is the formation of a pyrenoxy radical, which is thought to proceed through a nitro-nitrite rearrangement. walshmedicalmedia.comnih.gov This dissociative channel can lead to the formation of photoproducts. walshmedicalmedia.com The branching ratio between ISC and dissociation is influenced by factors like solvent and the specific structure of the nitroaromatic compound. walshmedicalmedia.comresearchgate.net In protic solvents, hydrogen bonding between the solvent and the nitro group can inhibit the torsional motion required for structural relaxation, affecting the subsequent decay pathways. researchgate.netunige.ch

Structure-Reactivity Relationships in Nitropyrenols and Related Nitroaromatic Compounds

The photophysical and photochemical properties of nitroaromatic compounds are strongly dependent on their molecular structure. walshmedicalmedia.comrsc.org Key structural factors include the number and position of nitro groups, the orientation of the nitro group relative to the aromatic plane, and the nature of other substituents (like the -OH group in this compound). walshmedicalmedia.comnih.gov

Historically, the Chapman orientation-photoreactivity relationship suggested that NPAHs with nitro groups perpendicular to the aromatic ring are more photoreactive. walshmedicalmedia.com However, more recent studies have shown that while nitro group orientation is important, it is not the sole factor determining photoreactivity. walshmedicalmedia.com For instance, the photoreactivity of dinitropyrene (B1228942) isomers on silica (B1680970) surfaces is the reverse of their reactivity in solution, highlighting the profound influence of the local environment. nih.gov

The presence of an electron-donating group, such as a hydroxyl (-OH) or amino (-NH₂) group, in conjunction with the electron-withdrawing nitro (-NO₂) group creates a "push-pull" system. This significantly alters the electronic structure, often inducing a charge-transfer (CT) character in the excited states. rsc.orgrsc.org This CT character can influence the competition between deactivation pathways. While it can reduce the rate of ISC, it may also open up efficient internal conversion channels, particularly in polar solvents where the polar CT state is stabilized. rsc.org

In nitrophenols, solvent effects and pH can dramatically alter reactivity. rsc.orgresearchgate.net For example, the photodegradation of 2,4-dinitrophenol (B41442) is significantly enhanced in 2-propanol compared to water, a phenomenon attributed to strong interactions between the solvent and a nitro group in the excited state. rsc.org For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group on the large pyrene system would establish a unique set of excited-state potential energy surfaces, dictating its specific photostability and reaction pathways. The solvent environment, particularly its polarity and hydrogen-bonding capability, would be expected to strongly modulate these pathways. nih.gov

Research Gaps and Future Research Directions for 6 Nitropyren 2 Ol

Elucidation of Understudied Environmental Transformation Pathways and Products

Current understanding of the environmental fate of nitro-PAHs is largely focused on the primary compounds. However, once metabolites like 6-Nitropyren-2-OL are formed in biological systems and re-enter the environment, they are subject to further transformations. The pathways and products of these secondary transformations are a significant research gap.

Future research must investigate abiotic degradation processes for these hydroxylated metabolites. Photoreaction, in particular, is a critical pathway for the transformation of PAHs and their derivatives in the environment. tandfonline.com Studies have explored the photochemistry of parent compounds like 1-nitropyrene (B107360), revealing complex reactions influenced by factors like light, oxygen, and the presence of other chemicals, leading to the formation of products such as PAH quinones and other oxygenated derivatives. tandfonline.comwalshmedicalmedia.com It is crucial to extend this line of inquiry to their hydroxylated metabolites. The introduction of a hydroxyl group can significantly alter the electronic structure and, consequently, the photochemical reactivity of the molecule. Research is needed to identify the products formed from the photodegradation of this compound and its isomers under various environmental conditions (e.g., in water, adsorbed on particulate matter) and to determine their degradation rates.

Table 1: Key Research Questions for Environmental Transformation

Research AreaSpecific QuestionRationale
Photodegradation What are the primary photoproducts of this compound in aqueous and atmospheric conditions?The hydroxyl group may direct different photochemical reactions compared to the parent 1-nitropyrene.
Biotic Degradation Can environmental microorganisms further metabolize hydroxylated nitropyrenes?Understanding microbial degradation is key to assessing the persistence of these metabolites in soil and sediment.
Reaction Kinetics What are the reaction rates of this compound with atmospheric oxidants (e.g., OH radicals, ozone)?This data is essential for modeling the atmospheric lifetime and transport of these compounds. nih.gov

Comprehensive Characterization of All Potential Biomolecular Adducts and Metabolites in Diverse Model Systems

Metabolic activation of nitro-PAHs can lead to the formation of reactive intermediates that bind to macromolecules like DNA and proteins, forming adducts. While the major DNA adduct from 1-nitropyrene, N-(deoxyguanosin-8-yl)-1-aminopyrene, is well-documented aacrjournals.org, the full spectrum of adducts that can be formed, especially from its hydroxylated metabolites, is not completely understood. The toxicity of nitro compounds is often explained by their reduction to nitroso derivatives, which are highly reactive toward biological nucleophiles. at.ua

A significant research gap exists in identifying and quantifying the unique adducts that may arise directly from metabolites like this compound. The presence of a hydroxyl group could influence further metabolic activation, potentially opening new pathways for adduct formation. Future studies should employ sensitive mass spectrometry techniques to screen for a wide range of potential DNA and protein adducts in various biological systems exposed to these metabolites. Serum albumin, the most abundant protein in blood plasma, is known to form adducts with numerous carcinogens and could serve as a key target for investigation. nih.gov Furthermore, the complete metabolic profile in different model systems (e.g., human, rat, fish) needs to be mapped, as metabolic pathways can vary significantly between species.

Development of Advanced In Vitro Models for Mechanistic Biotransformation Studies

While past research has utilized in vitro systems like liver microsomes aacrjournals.org, rabbit alveolar macrophages nih.gov, and the HepG2 human hepatoma cell line aacrjournals.org to study 1-nitropyrene metabolism, there is a need for more sophisticated models. These traditional systems, while valuable, may not fully replicate the complex intercellular interactions and microenvironment of a whole organ.

The development and application of advanced in vitro models, such as three-dimensional (3D) organoids and microfluidic "organ-on-a-chip" systems, represent a major future direction. These models offer superior physiological relevance by mimicking tissue architecture and function more closely. For instance, lung organoids could provide critical insights into the metabolism of inhaled nitro-PAHs and their hydroxylated derivatives in a more accurate cellular context than submerged cell cultures. nih.gov Co-culture systems, such as those combining liver and lung cells, could be used to study the interplay between different organs in metabolizing these compounds. These advanced models would be invaluable for elucidating the specific enzymes and pathways involved in the biotransformation of this compound and for understanding how its metabolism differs from that of the parent compound.

Refinement of Analytical Techniques for Ultra-Trace Level Detection in Complex Environmental and Biological Matrices

The detection and quantification of nitro-PAH metabolites are challenging due to their low concentrations in complex samples. Significant progress has been made using techniques like high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govacs.orgcore.ac.uk These methods have enabled the identification of metabolites such as 6- and 8-hydroxy-1-nitropyrene in human urine. nih.govacs.org

However, future research requires pushing the limits of detection even further to achieve "ultra-trace" analysis. This is particularly important for quantifying metabolites in complex matrices like tissue, soil, or atmospheric particulate matter, where concentrations can be exceedingly low and interference from other molecules is high. Research should focus on:

Improving Sample Preparation: Developing more selective and efficient extraction and clean-up methods, such as the use of blue rayon or specialized solid-phase extraction cartridges, is crucial for isolating target analytes from interfering substances. acs.orgresearchgate.net

Enhancing Instrumental Sensitivity: Exploring novel ionization sources and next-generation mass spectrometers can improve signal-to-noise ratios. Advanced techniques like surface-enhanced Raman scattering (SERS) have shown potential for the ultra-trace detection of nitropyrene in liquid samples. nih.gov

Expanding Analyte Panels: Analytical methods must be developed to screen for a broader range of predicted and unexpected metabolites, not just the currently known ones. This requires the synthesis of new analytical standards for method validation. core.ac.uk

Table 2: Comparison of Analytical Techniques for Nitro-PAH Metabolite Detection

TechniqueStrengthsLimitations/Areas for Refinement
HPLC-MS/MS High specificity and sensitivity; widely used for urinary metabolite quantification. nih.govacs.orgRequires extensive sample cleanup; sensitivity can be matrix-dependent; needs standards for quantification. core.ac.uk
GC-MS Excellent separation efficiency for volatile compounds; established libraries for identification. ontosight.aiRequires derivatization for non-volatile metabolites; potential for thermal degradation of analytes.
SERS Potential for extremely high sensitivity (ultra-trace levels); provides unique "molecular fingerprint". nih.govSubstrate-dependent; quantification can be challenging; less established for complex biological matrices.

Integration of Computational Modeling with Experimental Data for Predictive Understanding of Fate and Reactivity

Computational modeling is a powerful tool for predicting the behavior of chemical compounds, but its full potential for studying nitro-PAH metabolites has yet to be realized. Quantitative Structure-Activity Relationship (QSAR) models have been developed to estimate the toxicity of nitroaromatic compounds mdpi.com, and other models have been used to predict the atmospheric fate of parent PAHs and some derivatives. nih.govacs.org

The key research gap is the deep integration of these computational approaches with experimental data to create robust, predictive models specifically for metabolites like this compound. Future work should focus on:

Metabolic Prediction: Using density functional theory (DFT) and molecular dynamics simulations to predict the most likely sites of metabolism on the molecule and the relative stability of different metabolic products. nih.gov Such studies can guide experimental work by identifying likely metabolites to search for.

Reactivity and Fate Modeling: Developing models that predict environmental transformation pathways. For example, computational approaches can estimate the reactivity of different carbon positions towards atmospheric oxidants, helping to predict degradation products. researchgate.net

Adduct Formation Propensity: Using molecular docking and simulation to predict the likelihood and structural nature of adduct formation between activated metabolites and biological macromolecules like DNA and proteins.

By combining the predictive power of high-level computational chemistry with empirical data from advanced in vitro and analytical studies, researchers can build a comprehensive and predictive understanding of the entire lifecycle of this compound, from its formation and environmental transformation to its ultimate biomolecular interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.